(9H-Carbazol-1-yl)(4-methylphenyl)methanone
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Overview
Description
(9H-Carbazol-1-yl)(4-methylphenyl)methanone is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science. This compound, in particular, features a carbazole moiety linked to a 4-methylphenyl group through a methanone bridge, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Carbazol-1-yl)(4-methylphenyl)methanone typically involves the reaction of carbazole with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The general reaction scheme is as follows:
Carbazole+4-Methylbenzoyl Chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(9H-Carbazol-1-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Hydroxy or amino derivatives.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
(9H-Carbazol-1-yl)(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (9H-Carbazol-1-yl)(4-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The carbazole moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, known for its wide range of applications in organic electronics and pharmaceuticals.
(9H-Carbazol-1-yl)(phenyl)methanone: Similar structure but lacks the 4-methyl group, which may affect its chemical and physical properties.
(9H-Carbazol-1-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and biological activity.
Uniqueness
(9H-Carbazol-1-yl)(4-methylphenyl)methanone is unique due to the presence of the 4-methyl group, which can influence its electronic properties and reactivity. This modification may enhance its performance in specific applications, such as organic electronics or as a therapeutic agent.
Properties
CAS No. |
111960-29-3 |
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Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
9H-carbazol-1-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C20H15NO/c1-13-9-11-14(12-10-13)20(22)17-7-4-6-16-15-5-2-3-8-18(15)21-19(16)17/h2-12,21H,1H3 |
InChI Key |
ZAWQTOOPVPHBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
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